molecular formula C21H17FN8O2 B2718103 3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034598-27-9

3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2718103
CAS RN: 2034598-27-9
M. Wt: 432.419
InChI Key: MPCCTMASWPHIKR-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It features several functional groups and rings, including a pyrazole ring, a triazolo ring, an oxadiazole ring, and a fluorophenyl group . This compound is likely to be a part of a larger class of compounds that are being studied for their potential biological activities .

Scientific Research Applications

Heterocyclic Compounds Synthesis

Research into the synthesis of heterocyclic compounds, such as pyrazoles, triazoles, and pyrimidines, often explores the development of molecules with potential pharmacological activities. For instance, the synthesis of enaminones and their reactions with aminoheterocycles have been studied to yield various azolopyrimidines, azolopyridines, and quinolines, showcasing the versatility of these compounds in producing pharmacologically relevant structures (Almazroa, Elnagdi, & El‐Din, 2004).

Molecular Probes Development

Molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds, such as SCH 442416, have demonstrated high affinity and selectivity as antagonists for the human A(2A) adenosine receptor. The extension of ether-linked chain substituents at the phenyl group's p-position using optimized O-alkylation has led to the development of pharmacological probes for studying the A(2A) adenosine receptor, highlighting the compound's utility in biomedical research (Kumar et al., 2011).

Antitumor and Antimicrobial Activities

Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4(5H)-one framework have been synthesized with a focus on their antitumor and antimicrobial activities. Such research signifies the compound's potential in developing novel therapeutic agents with efficacy against cancer and microbial infections, reflecting the broader scope of applications for heterocyclic compounds in drug discovery (Rahmouni et al., 2016).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles, such as 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (FPNT), have been investigated for their in vitro antioxidant properties and anticancer activity. Specifically, their efficacy against hepatocellular carcinoma cell lines highlights the potential of these compounds in therapeutic applications, including as antioxidants and anticancer agents (Sunil et al., 2010).

Mechanism of Action

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN8O2/c1-12-24-21(32-28-12)14-7-8-30-18(9-14)25-26-19(30)11-23-20(31)17-10-16(27-29(17)2)13-3-5-15(22)6-4-13/h3-10H,11H2,1-2H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCCTMASWPHIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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